molecular formula C14H14N2O4S B2590342 N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide CAS No. 478064-29-8

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide

Cat. No.: B2590342
CAS No.: 478064-29-8
M. Wt: 306.34
InChI Key: VTHKSXKAFXFQIN-UHFFFAOYSA-N
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Description

N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide is a complex organic compound that belongs to the class of dihydronaphthofurans These compounds are characterized by their fused arene ring and furan structure, which are commonly found in various natural and synthetic products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide typically involves multiple steps, starting with the preparation of the dihydronaphthofuran core. One common method involves the condensation of 2-naphthol with β-methyl allyl chloride in the presence of sodium methoxide and potassium iodide in methanol at room temperature . This reaction forms β-methylallyl-2-naphthyl ether, which can then undergo further transformations to yield the desired dihydronaphthofuran structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dihydronaphthofurans: These compounds share the core dihydronaphthofuran structure but differ in their substituents and functional groups.

    Sulfonohydrazides: Compounds with the sulfonohydrazide moiety exhibit similar reactivity and can undergo analogous chemical reactions.

Uniqueness

N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide is unique due to its specific combination of the dihydronaphthofuran core and the sulfonohydrazide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-methylsulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-21(18,19)16-15-14(17)13-8-11-10-5-3-2-4-9(10)6-7-12(11)20-13/h2-7,13,16H,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHKSXKAFXFQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326461
Record name N'-methylsulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478064-29-8
Record name N'-methylsulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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